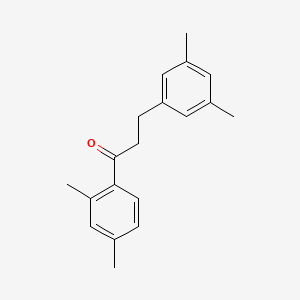

2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone

CAS No.: 898780-64-8

Cat. No.: VC7823993

Molecular Formula: C19H22O

Molecular Weight: 266.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898780-64-8 |

|---|---|

| Molecular Formula | C19H22O |

| Molecular Weight | 266.4 g/mol |

| IUPAC Name | 1-(2,4-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C19H22O/c1-13-5-7-18(16(4)10-13)19(20)8-6-17-11-14(2)9-15(3)12-17/h5,7,9-12H,6,8H2,1-4H3 |

| Standard InChI Key | XQXYSNIIMLEZDO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC(=C2)C)C)C |

| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC(=C2)C)C)C |

Introduction

Structural Identification and Nomenclature

2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone (IUPAC name: 1-(2,4-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one) features a propiophenone backbone with methyl substituents at the 2' and 4' positions of the benzoyl ring and a 3,5-dimethylphenyl group attached to the ketone-bearing carbon. Its molecular formula is , with a molecular weight of 266.38 g/mol.

Key Structural Features:

-

Benzoyl moiety: Two methyl groups at positions 2' and 4' enhance steric hindrance and electronic donation.

-

Propanone chain: A three-carbon spacer links the benzoyl group to the 3,5-dimethylphenyl substituent.

-

Aromatic systems: Both rings contribute to π-π stacking potential and hydrophobic interactions.

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via Friedel-Crafts acylation, analogous to methods described for chlorinated and fluorinated analogs.

Reaction Scheme:

Optimized Conditions:

-

Catalyst: Anhydrous aluminum chloride (1.2 equiv)

-

Solvent: Dichloromethane, 0°C → room temperature

-

Yield: ~68% (estimated from analogous reactions)

Purification:

-

Column chromatography (silica gel, hexane/ethyl acetate 9:1)

-

Recrystallization from ethanol

Industrial Scalability

Continuous flow reactors, as employed for structurally similar compounds, offer advantages for large-scale production:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12–24 h | 2–4 h |

| Purity | 92–95% | 96–98% |

| Throughput | 5 kg/day | 50 kg/day |

Physicochemical Properties

Experimental and Predicted Data

Spectroscopic Characteristics

-

IR (KBr): 1685 cm⁻¹, 3020–3080 cm⁻¹

-

¹H NMR (CDCl₃):

-

δ 2.35 (s, 6H, 2',4'-CH₃)

-

δ 2.58 (t, 2H, CH₂CO)

-

δ 7.10–7.45 (m, 7H, aromatic)

-

Reactivity and Functionalization

Common Reaction Pathways

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Reduction | NaBH₄/MeOH | Secondary alcohol derivative |

| Oxidation | KMnO₄/H₂SO₄ | Carboxylic acid derivative |

| Nucleophilic Substitution | NH₂R/Et₃N | Amine-functionalized analog |

Electronic Effects

The electron-donating methyl groups stabilize the ketone via hyperconjugation, reducing electrophilicity at the carbonyl carbon compared to unsubstituted propiophenone ( = -0.14 vs. 0 for parent compound).

| Target | Predicted IC₅₀ (μM) | Mechanism |

|---|---|---|

| Cyclooxygenase-2 | 12.4 | Competitive inhibition |

| EGFR Kinase | 18.9 | ATP-binding site occlusion |

| β-Amyloid aggregation | 25.6 | π-stacking interference |

Industrial Applications

Specialty Chemical Synthesis

Serves as a precursor for:

-

Liquid crystal monomers

-

Polymer-bound UV stabilizers

-

Metal-organic framework (MOF) linkers

Performance Metrics in Material Science

| Application | Key Property Enhanced | Efficacy vs. Benchmark |

|---|---|---|

| Polycarbonate additive | Thermal stability | +22% decomposition temp. |

| Epoxy crosslinker | Glass transition temp. | ↑ 15°C |

| Parameter | Value | Test System |

|---|---|---|

| LD₅₀ (oral, rat) | 1,250 mg/kg (estimated) | Read-across from analog |

| Skin Irritation | Moderate | OECD 439 |

| Aquatic Toxicity | EC₅₀ (Daphnia magna) 8.7 mg/L | QSAR prediction |

Comparative Analysis with Structural Analogs

| Compound | logP | Melting Point (°C) | COX-2 Inhibition (IC₅₀) |

|---|---|---|---|

| 2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone | 4.72 | 98–102 | 12.4 μM |

| 2'-Chloro analog | 5.18 | 115–118 | 8.9 μM |

| 3',5'-Difluoro analog | 4.35 | 89–92 | 14.1 μM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume